1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone 1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone
Brand Name: Vulcanchem
CAS No.: 109458-61-9
VCID: VC20813639
InChI: InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(15)3-4-6(16)12-8/h3-4H2,1-2H3,(H,11,15)(H,12,16)
SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol

1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone

CAS No.: 109458-61-9

Cat. No.: VC20813639

Molecular Formula: C10H12N4O4

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone - 109458-61-9

Specification

CAS No. 109458-61-9
Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
IUPAC Name 1,3-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone
Standard InChI InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(15)3-4-6(16)12-8/h3-4H2,1-2H3,(H,11,15)(H,12,16)
Standard InChI Key WFISQWACFHCPHZ-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator